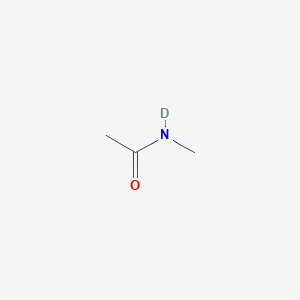
1-(3-Chloropyrazin-2-yl)-decahydroquinoline
Übersicht
Beschreibung
The compound “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” is a complex organic molecule that likely contains a pyrazine ring (a six-membered ring with two nitrogen atoms) and a decahydroquinoline structure .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” were not found, related compounds such as 3-chloropyrazine-2-carboxamide have been synthesized through aminodehalogenation with variously substituted benzylamines . Another method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” would likely be complex due to the presence of the pyrazine and decahydroquinoline structures. Related compounds have been analyzed using techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
As a versatile building block in organic chemistry, “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” is used to synthesize a wide range of chemical products. Its reactivity allows chemists to construct complex molecules through various synthetic routes, which can be applied in creating dyes, resins, and other specialty chemicals .
Drug Discovery
This compound plays a significant role in the drug discovery process. Its unique chemical structure can interact with biological targets, making it a valuable scaffold for the development of new drug candidates. It can be used to create libraries of derivatives, which are then screened for biological activity against a range of diseases .
Biochemistry
In biochemistry, “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” can be used to study enzyme-substrate interactions and to develop assays for biochemical pathways. Its ability to bind to specific enzymes or receptors can help in understanding the mechanisms of action of various biochemical processes .
Eigenschaften
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-12-13(16-8-7-15-12)17-9-3-5-10-4-1-2-6-11(10)17/h7-8,10-11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFVUHPYTOGTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyrazin-2-yl)-decahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)





![3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile](/img/structure/B1489490.png)





